chemical and physical properties of propan-2-yl 1H-pyrazole-5-carboxylate
chemical and physical properties of propan-2-yl 1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to Propan-2-yl 1H-pyrazole-5-carboxylate
Introduction: The Pyrazole-5-Carboxylate Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Molecules incorporating this ring system have demonstrated a vast array of biological activities, leading to their use in anti-inflammatory, anti-cancer, and antipsychotic drugs.[2]
This guide focuses on a specific, yet versatile, derivative: propan-2-yl 1H-pyrazole-5-carboxylate . As an isopropyl ester of the parent pyrazole-5-carboxylic acid, this compound serves as a critical building block. The ester functionality provides a reactive handle for further chemical modification, such as amidation, while the isopropyl group can influence solubility and steric interactions, making it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]
This document provides a comprehensive overview of the known and predicted , detailed protocols for its synthesis and characterization, and insights into its potential applications.
Molecular Identity and Structure
The unequivocal identification of a chemical entity is paramount. Propan-2-yl 1H-pyrazole-5-carboxylate is structurally defined by a pyrazole ring with a hydrogen atom on the N1 nitrogen and an isopropyl carboxylate group at the C5 position.
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IUPAC Name: propan-2-yl 1H-pyrazole-5-carboxylate
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Molecular Formula: C₇H₁₀N₂O₂
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Canonical SMILES: CC(C)OC(=O)C1=CC=NN1
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InChI Key: InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9)
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | Calculated |
| Exact Mass | 154.07423 Da | Calculated |
| XLogP3 (Predicted) | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Physicochemical Properties (Predicted)
Direct experimental data for this specific ester is not widely published. However, by leveraging data from analogous structures and established chemical principles, we can provide a reliable profile.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Rationale / Comments |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on related pyrazole esters and carbaldehydes.[6][7] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from related structures. Subject to decomposition at higher temperatures. |
| Melting Point | Not available | Likely near or slightly above room temperature. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The ester functionality and hydrocarbon character of the isopropyl group suggest good solubility in common organic solvents. |
Synthesis and Purification
The most direct and industrially scalable route to propan-2-yl 1H-pyrazole-5-carboxylate is the acid-catalyzed esterification of 1H-pyrazole-5-carboxylic acid. This method, a variant of the classic Fischer esterification, offers high yields and utilizes readily available starting materials.
Synthetic Workflow
The synthesis proceeds in a straightforward, single-step reaction. The workflow is designed to be self-validating, with purification and characterization steps ensuring the identity and purity of the final product.
Caption: Workflow for the synthesis of propan-2-yl 1H-pyrazole-5-carboxylate.
Experimental Protocol: Fischer Esterification
Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazole-5-carboxylic acid (1.0 eq).
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Add an excess of anhydrous propan-2-ol (10-20 eq), which serves as both the reactant and the solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirred suspension.
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Reaction Execution:
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Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ gas evolution.
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Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification:
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The crude ester can be purified by either vacuum distillation or flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following is a prediction of the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
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δ 7.70 (d, 1H, J=2.0 Hz): This signal corresponds to the proton at the C3 position of the pyrazole ring.
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δ 6.50 (d, 1H, J=2.0 Hz): This signal corresponds to the proton at the C4 position of the pyrazole ring.[8]
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δ 5.25 (sept, 1H, J=6.3 Hz): The methine proton (-CH) of the isopropyl group. It is split into a septet by the six neighboring methyl protons.[9]
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δ 1.35 (d, 6H, J=6.3 Hz): The six equivalent protons of the two methyl (-CH₃) groups of the isopropyl ester. They appear as a doublet due to coupling with the single methine proton.[9]
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δ 10-12 (br s, 1H): The N-H proton of the pyrazole ring. This peak is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.
Infrared (IR) Spectroscopy
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~3150-3300 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.
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~2980-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.
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~1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak.[8]
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~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
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~1100-1250 cm⁻¹: C-O stretching of the ester linkage.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 154.07.
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Key Fragmentation Patterns:
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Loss of the isopropyl group (-CH(CH₃)₂): m/z = 111 (corresponding to the pyrazole carboxylic acid fragment).
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Loss of the isopropoxy group (-OCH(CH₃)₂): m/z = 95.
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Applications in Research and Development
While propan-2-yl 1H-pyrazole-5-carboxylate is primarily an intermediate, its structural motifs are found in numerous bioactive compounds.
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Drug Discovery: Pyrazole-5-carboxamides, synthesized from this ester via amidation, are a well-established class of compounds with insecticidal properties.[3] Furthermore, the core pyrazole structure is integral to many pharmaceuticals, acting on a wide range of biological targets.[2] This ester serves as a versatile starting point for creating libraries of novel pyrazole derivatives for high-throughput screening.
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Agrochemicals: The pyrazole carboxamide scaffold is a validated toxophore in the agrochemical industry, found in several commercial pesticides. The ability to easily modify the ester group of this compound allows for the fine-tuning of properties like potency, spectrum, and environmental persistence.[3]
Safety and Handling
No specific Safety Data Sheet (SDS) is available for this exact compound. However, based on the hazard classifications of structurally related pyrazole derivatives, the following precautions are advised:[6][10]
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GHS Hazard Statements (Anticipated):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
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Use in a well-ventilated area or a chemical fume hood.
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Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors or dust.
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Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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A comprehensive, substance-specific risk assessment should be conducted before handling this chemical.
References
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PubChemLite. 1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Available from: [Link].
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PubChem. 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link].
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NextSDS. 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available from: [Link].
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PubChem. 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Available from: [Link].
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ChemAdvin. 4-Propan-2-yl-1H-pyrazole. Available from: [Link].
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PubChemLite. 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Available from: [Link].
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Technical Disclosure Commons. Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Available from: [Link].
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link].
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IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2022. Available from: [Link].
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022. Available from: [Link].
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Appchem. 5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Available from: [Link].
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MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. 2009. Available from: [Link].
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